molecular formula C13H12N2 B13207789 7-(Propan-2-YL)isoquinoline-1-carbonitrile

7-(Propan-2-YL)isoquinoline-1-carbonitrile

Cat. No.: B13207789
M. Wt: 196.25 g/mol
InChI Key: INBIAXILFAIXOO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Propan-2-yl)isoquinoline-1-carbonitrile typically involves the use of phosphoryl chloride in chloroform under ice-cooling conditions . This method is commonly used for the preparation of isoquinoline derivatives, ensuring high purity and yield.

Industrial Production Methods

Industrial production methods for this compound often involve green and sustainable chemical processes. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

7-(Propan-2-yl)isoquinoline-1-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions include various substituted isoquinoline derivatives, which can be further utilized in medicinal chemistry and other applications .

Scientific Research Applications

7-(Propan-2-yl)isoquinoline-1-carbonitrile has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the treatment of neurological disorders.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 7-(Propan-2-yl)isoquinoline-1-carbonitrile involves its interaction with specific molecular targets and pathways. It is known to bind to certain receptors and enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(Propan-2-yl)isoquinoline-1-carbonitrile stands out due to its unique isopropyl group at the 7-position, which imparts distinct chemical and biological properties. This structural feature makes it particularly valuable in the synthesis of specialized organic compounds and in various research applications .

Properties

Molecular Formula

C13H12N2

Molecular Weight

196.25 g/mol

IUPAC Name

7-propan-2-ylisoquinoline-1-carbonitrile

InChI

InChI=1S/C13H12N2/c1-9(2)11-4-3-10-5-6-15-13(8-14)12(10)7-11/h3-7,9H,1-2H3

InChI Key

INBIAXILFAIXOO-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC2=C(C=C1)C=CN=C2C#N

Origin of Product

United States

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